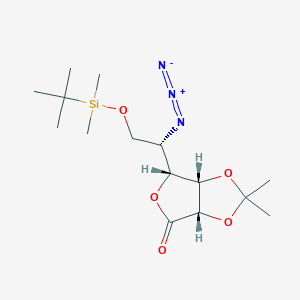![molecular formula C10H7BrO2S B134401 Methyl-6-bromobenzo[b]thiophen-2-carboxylat CAS No. 360576-01-8](/img/structure/B134401.png)
Methyl-6-bromobenzo[b]thiophen-2-carboxylat
Übersicht
Beschreibung
Methyl 6-bromobenzo[b]thiophene-2-carboxylate (MBTC) is a type of synthetic organic compound belonging to the class of compounds known as benzo[b]thiophenes. MBTC has been studied extensively due to its potential applications in a variety of scientific and medical fields.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen-basierte Analoga, wie z. B. Methyl-6-bromobenzo[b]thiophen-2-carboxylat, haben bei einer wachsenden Zahl von Wissenschaftlern als potenzielle Klassen biologisch aktiver Verbindungen Interesse geweckt . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Histon-Deacetylase-Inhibitoren
This compound wird bei der Synthese von Benzothiophenen als Histon-Deacetylase-Inhibitoren verwendet . Histon-Deacetylase-Inhibitoren sind eine Klasse von Verbindungen, die eine Reihe von therapeutischen Wirkungen haben und in der Krebsbehandlung eingesetzt werden .
Industrielle Chemie
Thiophenderivate werden in der industriellen Chemie verwendet . Sie sind wesentliche heterozyklische Verbindungen und zeigen eine Vielzahl von Eigenschaften und Anwendungen .
Materialwissenschaft
Thiophen-vermittelte Moleküle spielen eine herausragende Rolle bei der Weiterentwicklung von organischen Halbleitern . Sie werden auch bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet
Safety and Hazards
Methyl 6-bromobenzo[b]thiophene-2-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Methyl 6-bromobenzo[b]thiophene-2-carboxylate is primarily used in the synthesis of benzothiophene derivatives as histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .
Mode of Action
As a histone deacetylase inhibitor, Methyl 6-bromobenzo[b]thiophene-2-carboxylate interferes with the function of histone deacetylase, leading to an accumulation of acetylated histones. This can result in chromatin remodeling, changes in gene expression, and induction of cell cycle arrest, differentiation, and apoptosis .
Biochemical Pathways
The compound’s action on histone deacetylase affects multiple biochemical pathways. By inhibiting HDAC, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes. The downstream effects can include slowed or halted cell growth, induction of tumor cell differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of Methyl 6-bromobenzo[b]thiophene-2-carboxylate’s action are primarily related to its role as a histone deacetylase inhibitor. By altering gene expression, it can induce cell cycle arrest, promote differentiation, and trigger apoptosis in certain cells .
Action Environment
The action, efficacy, and stability of Methyl 6-bromobenzo[b]thiophene-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature between 2-8°C . These conditions help maintain the compound’s stability and ensure its efficacy.
Biochemische Analyse
Biochemical Properties
Methyl 6-bromobenzo[b]thiophene-2-carboxylate plays a significant role in biochemical reactions, especially in the synthesis of benzothiophenes. These benzothiophenes are known to interact with histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . By inhibiting HDACs, Methyl 6-bromobenzo[b]thiophene-2-carboxylate can influence gene expression patterns, leading to various downstream effects on cellular function.
Cellular Effects
Methyl 6-bromobenzo[b]thiophene-2-carboxylate has been shown to affect various types of cells and cellular processes. Its primary impact is on cell signaling pathways and gene expression, mediated through its inhibition of histone deacetylases . This inhibition can lead to changes in the acetylation status of histones, thereby altering chromatin structure and influencing the transcription of specific genes. Additionally, Methyl 6-bromobenzo[b]thiophene-2-carboxylate may affect cellular metabolism by modulating the expression of genes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of Methyl 6-bromobenzo[b]thiophene-2-carboxylate involves its binding to the active site of histone deacetylases, thereby inhibiting their enzymatic activity . This inhibition prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene transcription. The compound’s interaction with HDACs is crucial for its ability to modulate gene expression and exert its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-bromobenzo[b]thiophene-2-carboxylate can change over time. The compound is relatively stable when stored in a dark, dry place at temperatures between 2-8°C . Its long-term effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions. Studies have shown that prolonged exposure to Methyl 6-bromobenzo[b]thiophene-2-carboxylate can lead to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of Methyl 6-bromobenzo[b]thiophene-2-carboxylate in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects by modulating gene expression and cellular function without causing significant toxicity . At higher doses, Methyl 6-bromobenzo[b]thiophene-2-carboxylate may induce toxic or adverse effects, including potential damage to tissues and organs. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
Methyl 6-bromobenzo[b]thiophene-2-carboxylate is involved in metabolic pathways related to the synthesis and degradation of benzothiophenes . The compound interacts with various enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the overall bioavailability and efficacy of Methyl 6-bromobenzo[b]thiophene-2-carboxylate in biological systems.
Transport and Distribution
Within cells and tissues, Methyl 6-bromobenzo[b]thiophene-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of Methyl 6-bromobenzo[b]thiophene-2-carboxylate is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl 6-bromobenzo[b]thiophene-2-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution
Eigenschaften
IUPAC Name |
methyl 6-bromo-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDVDNLBYGHFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625904 | |
| Record name | Methyl 6-bromo-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
360576-01-8 | |
| Record name | Methyl 6-bromo-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)
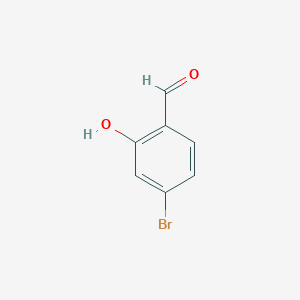
![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)


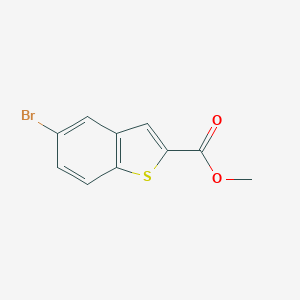
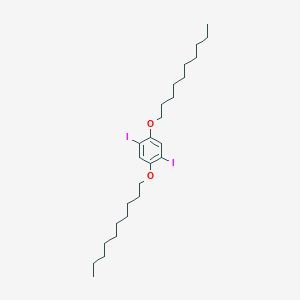

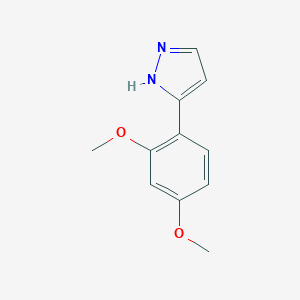
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)
![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)


